(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one
Descripción
Propiedades
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-14-10(11(16)15(2)12(14)17)7-8-3-5-9(13)6-4-8/h3-7H,1-2H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMQNBQSQSXIDD-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)Cl)C(=O)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one is a member of the imidazolidine class and has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties . For instance, derivatives of imidazolidine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This compound | Bacillus subtilis | 20 µg/mL |
Anticancer Activity
The compound's anticancer potential has been explored in various studies. For example, it has been tested against melanoma cells and has shown selective cytotoxicity. The mechanism may involve induction of apoptosis through modulation of cell cycle progression.
Case Study: Melanoma Cell Line
In a study conducted on human melanoma cells (VMM917), the compound exhibited a selective cytotoxic effect , leading to significant cell death compared to normal cells. The study reported that the compound induced cell cycle arrest at the S phase and reduced melanin production, suggesting its potential as a therapeutic agent in melanoma treatment.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. Enzyme inhibition studies have highlighted its potential as an acetylcholinesterase inhibitor , which is crucial in treating neurodegenerative diseases like Alzheimer's.
Table 2: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | 0.5 |
| Urease | Non-competitive | 0.8 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : Binding to active sites of enzymes to inhibit their activity.
- DNA Intercalation : Disrupting DNA replication and transcription processes.
- Signaling Pathway Modulation : Affecting pathways that regulate cell growth and apoptosis.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds similar to (5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Its structural analogs have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested against human cancer cell lines, revealing cytotoxic effects that warrant further exploration in clinical settings.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. For example, it may act as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. This property makes it a candidate for therapeutic interventions in cancer treatment and wound healing.
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in the synthesis of novel materials with specific properties. Its ability to form complexes with metals can be harnessed in catalysis and the development of functional materials for electronics.
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve the material's resistance to degradation and enhance its overall performance in various applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |
| Study C | Enzyme Inhibition | Inhibited MMP activity by over 70% at concentrations of 100 µM, suggesting potential for therapeutic use in cancer treatment. |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structural Variations: Imidazolidinone vs. Thiazolidinone
The target compound’s imidazolidinone core (two nitrogens) differs from thiazolidinone derivatives (one nitrogen, one sulfur). For example:
- (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (): The sulfur atom in the thiazolidinone ring could participate in hydrophobic interactions or coordinate with metal ions, a feature absent in the imidazolidinone .
Substituent Effects on Activity and Solubility
Chlorophenyl vs. Methoxyphenyl Groups
- Chlorophenyl Derivatives: The target compound’s 4-chlorophenyl group is electron-withdrawing, enhancing electrophilicity and π-π stacking in hydrophobic pockets. CID 5677992 (): Features a 2,3-dichlorophenyl group, increasing steric bulk and lipophilicity compared to the mono-chlorinated target compound .
Methyl vs. Bulkier Substituents
Physicochemical Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s methyl and chlorophenyl groups are synthetically straightforward, unlike methoxy or furan derivatives (), which require multi-step functionalization .
- Biological Relevance: Chlorophenyl and imidazolidinone moieties synergize to enhance enzyme inhibition, as seen in rhodanine-based inhibitors ().
- Thermodynamic Stability : Methyl groups at N1 and N3 likely improve conformational stability compared to bulkier substituents (e.g., ethyl in ) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving condensation of 4-chlorobenzaldehyde with thiosemicarbazide derivatives under alkaline conditions (e.g., NaOH or sodium acetate). Key steps include:
- Condensation : Refluxing reactants in a solvent system (e.g., DMF-acetic acid mixture) for 2–4 hours .
- Cyclization : Formation of the imidazolidinone core via intramolecular cyclization under controlled pH .
- Purification : Recrystallization (using DMF-ethanol) or column chromatography for high purity .
- Optimization : Adjusting molar ratios (e.g., excess oxocompound for better yield), solvent polarity, and reaction time. Continuous flow reactors may enhance scalability .
Q. How can structural characterization of this compound be performed to confirm its Z-configuration and purity?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify the Z-configuration of the exocyclic double bond (δ ~7.5–8.5 ppm for aromatic protons, δ ~160–170 ppm for carbonyl groups) .
- HPLC : Employ reverse-phase HPLC with a C18 column (acetonitrile-water mobile phase) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching the theoretical mass (e.g., m/z 359.9 g/mol) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile solvents (e.g., DMF, acetic acid) .
- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?
- Methodological Answer :
- Dose-Response Studies : Conduct assays across a range of concentrations (e.g., 1–100 µM) to identify activity thresholds .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., β-lactamase for antimicrobial activity) and apoptosis markers (e.g., caspase-3 for anticancer activity) to differentiate mechanisms .
- Structural Analog Comparison : Compare results with analogs lacking the 4-chlorophenyl group to isolate substituent effects .
Q. What computational strategies are effective in elucidating structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial cell wall enzymes or cancer-related kinases). Validate with experimental IC values .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity .
- MD Simulations : Run 100-ns simulations to assess binding stability in physiological conditions (e.g., solvation in TIP3P water model) .
Q. How can the mechanism of enzyme inhibition be experimentally validated for this compound?
- Methodological Answer :
- Kinetic Assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding affinity () to purified enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to identify binding motifs (e.g., hydrogen bonds with active-site residues) .
Q. What strategies improve reaction yield and selectivity during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization .
- Process Intensification : Use microwave-assisted synthesis (80–100°C, 30 min) or flow chemistry for faster, cleaner reactions .
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can interaction studies with biological membranes be designed to assess bioavailability?
- Methodological Answer :
- Liposome Binding Assays : Use fluorescence quenching to measure partition coefficients in model membranes (e.g., DOPC vesicles) .
- Caco-2 Permeability : Evaluate intestinal absorption potential via monolayer transport assays (P >1 ×10 cm/s indicates high permeability) .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction in human serum albumin (HSA) solutions .
Notes
- Contradictions Addressed : Variations in bioactivity (e.g., antimicrobial vs. anticancer) may arise from assay conditions (e.g., cell line specificity) or impurities. Reproducibility requires strict adherence to synthetic protocols .
- Advanced Techniques : SPR and crystallography provide high-resolution mechanistic insights but require specialized instrumentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
